molecular formula C9H6F3NO3 B565500 4-(Trifluoroacetylamino)benzoic Acid-d4 CAS No. 461426-32-4

4-(Trifluoroacetylamino)benzoic Acid-d4

Cat. No.: B565500
CAS No.: 461426-32-4
M. Wt: 237.171
InChI Key: TZDURDLECJWHJD-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoroacetylamino)benzoic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C9H6F3NO3 and its molecular weight is 237.171. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Charge Transfer in Benzoic Acid Derivatives

Research on 4-(N-phenylamino)benzoic acid and its fluorescence spectra has highlighted the potential of benzoic acid derivatives in studying intramolecular charge transfer (ICT). The study of these compounds in various solvents can help understand the electron donor capabilities and the ICT character, which is crucial for developing materials with specific optical properties (Li-Hua Ma et al., 2003).

Anion Recognition and Sensing Applications

The utility of 4-(N,N-dimethylamino)benzoic acid for anion recognition in solutions has been demonstrated, showcasing its remarkable selectivity towards divalent anions. This research highlights the potential of benzoic acid derivatives in the development of new sensing materials for environmental monitoring and analytical chemistry applications (X. Hou & K. Kobiro, 2006).

Photovoltaic and Electronic Applications

Studies on the synthesis and application of benzoic acid derivatives in dye-sensitized solar cells (DSSCs) illustrate the role of these compounds in enhancing photovoltaic performance. For instance, using 4-(cyanomethyl)benzoic acid as an acceptor group in DSSCs resulted in significant improvements in device performance, indicating the potential of such derivatives in renewable energy technologies (Akhil Gupta et al., 2015).

Molecular Docking and Drug Design

Research on 4-(carboxyamino)-benzoic acid using quantum chemical methods and molecular docking has contributed to understanding the structure-based biological and chemical properties of benzoic acid derivatives. These studies are crucial for drug design, offering insights into ligand-protein interactions and the development of new pharmaceuticals (S. N. Saravanamoorthy et al., 2021).

Material Science and Polymer Chemistry

The synthesis of polymers and peptides with specific conformations owing to intramolecular hydrogen bonding, using benzoic acid derivatives, highlights the application of these compounds in creating materials with desired physical and chemical properties. This research is pertinent to the development of new materials for various industrial applications (Tomoyuki Ohishi et al., 2011).

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDURDLECJWHJD-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858526
Record name 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461426-32-4
Record name 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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